molecular formula C21H29NO4 B6349369 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-78-9

8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349369
CAS RN: 1326808-78-9
M. Wt: 359.5 g/mol
InChI Key: MCWVTWJDHSWISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as 8-TBPA, is a synthetic compound that has recently been studied for its potential uses in scientific research. 8-TBPA is a compound that belongs to the class of oxazaspirodecane carboxylic acids, and is made up of a tert-butyl group, two phenylacetyl groups, and an oxazaspirodecane carboxylic acid group. 8-TBPA has been studied for its potential applications in scientific research, including its use as a tool for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in scientific research, including its use as a tool for studying the biochemical and physiological effects of certain compounds. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used to study the effects of compounds on the nervous system, including the effects of certain drugs on neurotransmitter release. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been used as a tool for studying the effects of certain compounds on the cardiovascular system, including the effects of certain drugs on heart rate and blood pressure. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been shown to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). Both of these enzymes are involved in the regulation of various physiological processes, including inflammation, pain, and cardiovascular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid have been studied in detail. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the activity of COX-2 and PDE-4, as mentioned above. This inhibition has been shown to have anti-inflammatory and analgesic effects, as well as effects on the cardiovascular system. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been shown to have antioxidant and neuroprotective effects, as well as effects on the immune system.

Advantages and Limitations for Lab Experiments

The use of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has several advantages. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is relatively stable, and can be stored at room temperature for extended periods of time. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is also easy to synthesize and relatively inexpensive. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is also non-toxic and has low bioavailability, making it safe to use in laboratory experiments.
The main limitation of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a low affinity for certain enzymes, making it difficult to study the effects of certain compounds on these enzymes.

Future Directions

The potential applications of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are still being explored, and there are a number of potential future directions for research. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be used to study the effects of certain compounds on the nervous system, the cardiovascular system, and the immune system. Additionally, 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be used to study the effects of certain compounds on the regulation of inflammation, pain, and other physiological processes. 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could also be used to study the effects of certain compounds on cancer cells, and could potentially be used as an anti-cancer agent. Finally, 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be used to study the effects of certain compounds on the metabolism of various compounds, including drugs.

Synthesis Methods

The synthesis of 8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied in detail, and a number of different methods have been developed. The most common method involves the use of a Grignard reaction to form the oxazaspirodecane carboxylic acid group. This is followed by the addition of a tert-butyl group and two phenylacetyl groups. The reaction is then catalyzed by a base, such as sodium hydroxide, and the compound is purified by column chromatography.

properties

IUPAC Name

8-tert-butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-20(2,3)16-9-11-21(12-10-16)22(17(14-26-21)19(24)25)18(23)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVTWJDHSWISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-tert-Butyl-4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.